3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine
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Overview
Description
3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable building block in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine typically involves the use of fluorinated building blocks. One common method is the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides and alkenyl dipolarophiles . This reaction is catalyzed by copper(I) and yields enantioenriched fluorinated pyrrolidines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially due to the presence of fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols.
Scientific Research Applications
3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including as a dipeptidyl peptidase-4 inhibitor.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to enzymes and receptors, making it a potent inhibitor. The compound’s stereochemistry also plays a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoropyrrolidine: Another fluorinated compound with similar properties.
4,4-Difluoropiperidine: Shares structural similarities but differs in the position of fluorine atoms.
Uniqueness
3,3-difluoro-1-[(2S)-pyrrolidine-2-carbonyl]piperidine is unique due to its specific fluorination pattern and stereochemistry, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H16F2N2O |
---|---|
Molecular Weight |
218.24 g/mol |
IUPAC Name |
(3,3-difluoropiperidin-1-yl)-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)4-2-6-14(7-10)9(15)8-3-1-5-13-8/h8,13H,1-7H2/t8-/m0/s1 |
InChI Key |
QGJCIWTVSLMCEE-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCCC(C2)(F)F |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)(F)F |
Origin of Product |
United States |
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